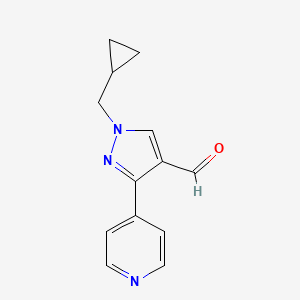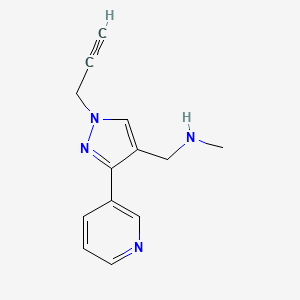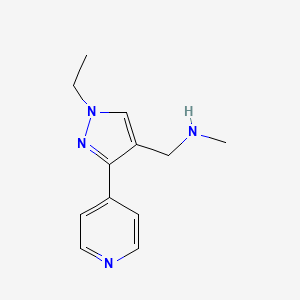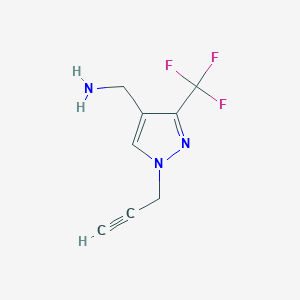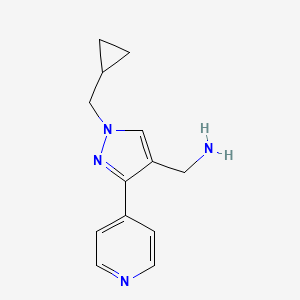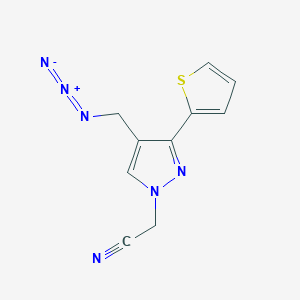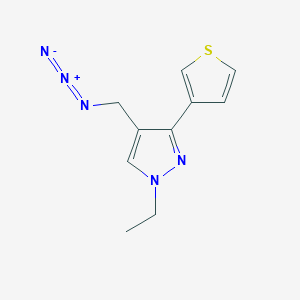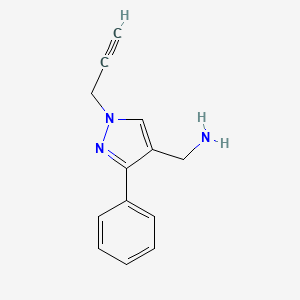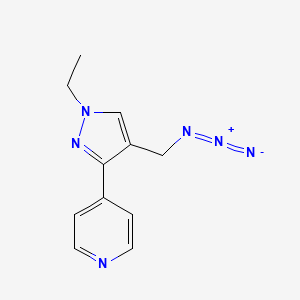
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C11H12FN5 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aurora Kinase Inhibitor
Compounds related to "1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide" have been investigated for their ability to inhibit Aurora A kinase, a protein implicated in cancer progression. Such inhibitors could provide therapeutic options for treating cancer by targeting the cell cycle and proliferation pathways. The specific compound investigated shows promise as a part of a group of inhibitors designed for anticancer activity through the modulation of kinase activity (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Studies
Another research avenue explores the synthesis and crystal structure of pyrazole derivatives, highlighting their potential in drug design and materials science. These studies provide foundational knowledge for the development of new compounds with improved efficacy and safety profiles. The synthesis techniques and structural analysis contribute to understanding the chemical and physical properties of these compounds, which is crucial for their application in medicinal chemistry (Li-qun Shen et al., 2012).
Metabolic Biotransformation Studies
Research into the metabolic biotransformation of novel compounds, such as FYL-67, an analogue with significant activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA), provides insight into their pharmacokinetics and pharmacodynamics. Identifying the metabolic pathways and metabolites of these compounds helps in understanding their mechanism of action and potential side effects, aiding in the development of safer and more effective therapeutic agents (Zitai Sang et al., 2016).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of pyrazole derivatives are significant areas of research, with some compounds showing promise against various strains of bacteria, fungi, and human cancer cell lines. These studies aim to develop new treatments for infections and cancer, highlighting the versatility of pyrazole compounds in addressing critical health issues (M. El-Borai et al., 2012).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-5-17-10(11(13)14)6-9(16-17)8-2-1-4-15-7-8/h1-2,4,6-7H,3,5H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUGQFBVANYNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


